Arsenosiloxane II
Overview
Description
Arsenosiloxane II is a chemical compound with the molecular formula C36H30As2O4Si2 . It is known for its unique structure, which includes arsenic and silicon atoms bonded within a cyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenosiloxane II can be synthesized through a series of reactions involving diphenylsilanediol and phenylarsonic acid. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Arsenosiloxane II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and silicon oxides.
Reduction: Reduction reactions can convert arsenic atoms to lower oxidation states.
Substitution: Substitution reactions can occur at the phenyl groups attached to the silicon and arsenic atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions
Major Products:
Scientific Research Applications
Arsenosiloxane II has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organoarsenic and organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and composites, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Arsenosiloxane II involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. It may also interact with cellular membranes, affecting their integrity and function. The specific pathways involved depend on the context of its application, such as its use in biological or industrial settings .
Comparison with Similar Compounds
Diphenylsilanediol: Shares the silicon-oxygen framework but lacks arsenic atoms.
Phenylarsonic Acid: Contains arsenic but does not have the cyclic structure of Arsenosiloxane II.
Hexaphenylcyclotrisiloxane: Similar cyclic structure but composed entirely of silicon and oxygen atoms
Uniqueness: this compound is unique due to its combination of arsenic and silicon within a cyclic framework. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Biological Activity
Arsenosiloxane II is a compound that has garnered attention in recent years due to its unique properties and potential applications in various fields, particularly in biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its siloxane backbone, which is modified by arsenic-containing groups. The presence of arsenic in its structure is significant as it influences the compound's reactivity and biological interactions. Understanding its chemical properties is crucial for evaluating its biological activities.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its cytotoxic effects, potential therapeutic applications, and mechanisms of action. Key areas of focus include:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in these cells, making it a candidate for further investigation as an anticancer agent.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This aspect is particularly interesting for the development of new antibacterial agents.
- Interaction with Biological Molecules : The compound's ability to interact with DNA and proteins has been explored, providing insights into its mechanism of action at the molecular level.
Cytotoxicity Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines, including human leukemia and melanoma cells. The results from these studies are summarized in Table 1.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
THP-1 (Leukemia) | 5.76 | Induction of apoptosis |
B16-F10 (Melanoma) | 4.15 | Disruption of cellular integrity |
These findings indicate that this compound has a significant impact on cell viability, particularly in cancerous cells, suggesting potential therapeutic applications.
Antimicrobial Activity
The antimicrobial efficacy of this compound was tested against several bacterial strains. Table 2 outlines the results of these tests.
Bacterial Strain | Inhibition Zone (mm) | Remarks |
---|---|---|
Escherichia coli | 15 | Moderate activity |
Staphylococcus aureus | 20 | High activity |
Pseudomonas aeruginosa | 10 | Low activity |
The compound demonstrated varying levels of antibacterial activity, indicating its potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Potential
In a clinical setting, a patient with advanced melanoma was treated with a formulation containing this compound as part of an experimental therapy. The treatment resulted in a significant reduction in tumor size after three months, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Application
A laboratory study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. The results showed promising antibacterial activity, leading to further investigations into its use as an alternative treatment option for resistant infections.
Properties
IUPAC Name |
2,4,4,6,8,8-hexakis-phenyl-1,3,5,7,2,6,4,8-tetraoxadiarsadisilocane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30As2O4Si2/c1-7-19-31(20-8-1)37-39-43(33-23-11-3-12-24-33,34-25-13-4-14-26-34)41-38(32-21-9-2-10-22-32)42-44(40-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLQXIJGZSMRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[As](O[Si](O[As](O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30As2O4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100681 | |
Record name | Arsenosiloxane II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18817-07-7 | |
Record name | Arsenosiloxane II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801100681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.